1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one
Overview
Description
“1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is also known by its IUPAC name, 1-[4-(2-methoxyethoxy)phenyl]ethanone .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, similar compounds are often synthesized through multi-step reactions involving various reagents and conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of an ethanone group (C2H2O) attached to a phenyl group (C6H5) that is further substituted with a 2-methoxyethoxy group (C3H7O2) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted melting point of 62.33°C and a predicted boiling point of approximately 305.7°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 .Scientific Research Applications
Chemical Synthesis and Drug Development
1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one is a chemical compound used in various synthetic processes. For instance, it is a structural fragment in the antiosteoporosis drug Lasofoxifene. The synthesis process involves etherification, esterification, and Friedel-Crafts acylation reaction, demonstrating its utility in complex organic synthesis (Guo Bao-guo, 2012).
Chemical Reactions and Mechanisms
The compound plays a role in various chemical reactions, such as the Pinacol-Pinacolone Rearrangement, which yields several products influenced by factors like acid type, concentration, and reaction period. These findings are crucial for understanding reaction mechanisms and designing efficient chemical processes (W. Tadros, A. Sakla, S. Awad, A. A. Helmy, 1972).
Materials Science and Liquid Crystals
In materials science, derivatives of this compound have been used in the synthesis of new chiral smectic mesogenes, which are essential in the development of liquid crystal displays and other optical devices (P. Kula, A. Spadlo, M. Żurowska, R. Dabrowski, 2010).
Environmental Chemistry and Lead Extraction
In environmental chemistry, similar compounds are synthesized for selective lead(II) extraction, highlighting its potential in environmental remediation and metal recovery processes (T. Hayashita, H. Sawano, T. Higuchi, Miki Indo, K. Hiratani, ⊥. A. Z. Zhang, R. Bartsch, 1999).
Biomedical Research and Antimicrobial Studies
In the biomedical field, certain derivatives of this compound have been synthesized and evaluated for antimicrobial activities. This demonstrates the compound's potential application in the development of new antimicrobial agents (V. M. Sherekar, K. P. Kakade, N. S. Padole, 2021).
Antioxidant Properties
The compound also shows potential in the synthesis of antioxidants. Derivatives have been synthesized and evaluated for their antioxidant activity, which is crucial in various pharmaceutical and food industry applications (B. Thanuja, K. Kripa, T. Bhavadharani, Charles C. Kanagam, 2022).
Green Chemistry
In green chemistry, derivatives are used in the synthesis of polysubstituted pyrroles, highlighting the compound's role in developing sustainable and environmentally friendly chemical processes (Amrendra Kumar, Rāmānand, N. Tadigoppula, 2017).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(2-methoxyethoxy)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPSAHHQQBCBEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.